molecular formula C11H16N2O2 B13649906 tert-Butyl 5-amino-2-methylnicotinate

tert-Butyl 5-amino-2-methylnicotinate

Cat. No.: B13649906
M. Wt: 208.26 g/mol
InChI Key: PWRGEYIERSCEGP-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-methylnicotinate (CAS 1250956-12-7) is a high-value chemical building block with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is classified as a nicotinate derivative, a class of heterocyclic compounds of significant interest in medicinal and synthetic chemistry. Its primary research application is as a versatile precursor and key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . As a specialized building block, it is used in constructing compounds with potential anti-rheumatic and oncolytic (anti-cancer) activities . The structure incorporates both a reactive 5-amino group and a protected tert-butyl ester, which provides synthetic flexibility for further chemical modifications. The compound is intended for use in laboratory research settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can access supporting documentation, including NMR and HPLC data, to verify purity and identity for their applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 5-amino-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3

InChI Key

PWRGEYIERSCEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 5 Amino 2 Methylnicotinate

Established Synthetic Pathways to Nicotinate (B505614) Esters

The formation of the ester functional group is a critical step in the synthesis of tert-butyl 5-amino-2-methylnicotinate. Two primary methods for this transformation are Fischer esterification and transesterification.

Fischer Esterification Approaches

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orglibretexts.org This equilibrium reaction can be driven towards the product side by using an excess of one reactant or by removing water as it is formed. organic-chemistry.orgchemistrysteps.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. chemistrysteps.commasterorganicchemistry.com The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of nicotinate esters, nicotinic acid or its derivatives would be reacted with the desired alcohol. Intramolecular Fischer esterification can also be employed to form cyclic esters, known as lactones, particularly for five- and six-membered rings. chemistrysteps.commasterorganicchemistry.com

Key aspects of Fischer Esterification:

Feature Description
Reactants Carboxylic acid (e.g., 2-methylnicotinic acid) and an alcohol (e.g., tert-butanol)
Catalyst Strong Brønsted or Lewis acids (e.g., H₂SO₄, p-TsOH) organic-chemistry.org
Reaction Type Acid-catalyzed nucleophilic acyl substitution chemistrysteps.com

| Equilibrium Control | Use of excess alcohol or removal of water (e.g., azeotropic distillation) organic-chemistry.orgchemistrysteps.com |

Transesterification Strategies

Transesterification is another important method for synthesizing esters, where one ester is converted into another by reaction with an alcohol. googleapis.com This process is particularly useful for producing esters from bulky alcohols, such as tert-butanol. The reaction can be catalyzed by either acids or bases. googleapis.com

In a typical procedure, an existing alkyl nicotinate, such as methyl nicotinate, is reacted with tert-butanol. google.com The reaction is often carried out under conditions that facilitate the removal of the more volatile alcohol byproduct (in this case, methanol) to shift the equilibrium towards the desired tert-butyl ester product. googleapis.com Alkaline catalysts, such as C1-C4 alkoxides, are commonly used in these reactions. wipo.int

Comparison of Esterification Methods:

Method Advantages Disadvantages
Fischer Esterification Uses readily available starting materials. Equilibrium reaction requires specific conditions to achieve high yields.

| Transesterification | Effective for creating esters of bulky alcohols. | Requires a pre-existing ester as a starting material. |

Amination Techniques for Pyridine (B92270) Rings

Introducing an amino group onto the pyridine ring is a crucial step for synthesizing the target compound. Several methodologies exist for this purpose, including direct amination, reduction of nitro precursors, and nucleophilic aromatic substitution.

Direct Amination Methodologies

Direct amination involves the direct introduction of an amino group onto the pyridine ring. The most well-known example of this is the Chichibabin reaction, which involves treating pyridine with sodium amide to produce 2-aminopyridine. wikipedia.orgntu.edu.sgyoutube.com This reaction is a type of nucleophilic substitution of a hydrogen atom. wikipedia.org

The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻). wikipedia.org The reaction typically occurs at the C2 and C6 positions of the pyridine ring. ntu.edu.sg The progress of the reaction can often be monitored by the evolution of hydrogen gas. wikipedia.org While effective, the use of reagents like sodium amide requires careful handling due to its hazardous nature. wikipedia.org Modifications to the Chichibabin reaction have been developed to improve its efficiency and safety. ntu.edu.sg

Reductive Amination Strategies of Nitro Precursors

A common and reliable method for introducing an amino group is through the reduction of a nitro group precursor. acs.org This two-step process involves first nitrating the pyridine ring to introduce a nitro group, followed by the reduction of the nitro group to an amine.

Nitro compounds can be reduced to amines using various methods, including catalytic hydrogenation with catalysts like nickel, palladium, or platinum, or by using metals in an acidic medium. ncert.nic.in The reduction of nitroarenes is a widely used transformation in organic synthesis. frontiersin.orgnih.gov For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves the reduction of a nitro precursor. atlantis-press.comresearchgate.net Reduction with iron scrap and hydrochloric acid is a preferred method in some cases because the formed FeCl₂ can be hydrolyzed to release hydrochloric acid, meaning only a small amount is needed to start the reaction. ncert.nic.in

Common Reducing Agents for Nitro Groups:

Reagent/System Conditions
H₂ with Ni, Pd, or Pt Catalytic hydrogenation ncert.nic.in
Fe/HCl Reduction with metal in acidic medium ncert.nic.in
SnCl₂ Used for reductive cyclization of pyridinium (B92312) salts researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an aromatic ring. researchgate.net For this reaction to occur on a pyridine ring, a good leaving group (such as a halide) must be present at a position activated for nucleophilic attack. youtube.com

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it more susceptible to nucleophilic attack than benzene. youtube.comthieme-connect.de The most electron-deficient positions are C2 and C4 (ortho and para to the nitrogen), making them the preferred sites for SNAr. youtube.comyoutube.comstackexchange.com The mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a high-energy anionic intermediate (a Meisenheimer complex). stackexchange.com This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom, which is a key stabilizing factor. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring. stackexchange.com

Convergent and Linear Synthesis Strategies for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis typically involves the sequential modification of a starting material, introducing functional groups one by one until the final product is achieved. In contrast, a convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps.

Sequential Functionalization Approaches

A plausible linear synthetic route to this compound often commences with a pre-functionalized pyridine ring. One such strategy could start from 5-bromonicotinic acid. This approach would involve a sequence of reactions to introduce the required amino and methyl groups, along with the tert-butyl ester.

A key step in this sequence is the esterification of the carboxylic acid to form the tert-butyl ester. This is often followed by the introduction of the amino group, which can be achieved through various methods, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction. The methyl group at the 2-position could either be present on the starting material or introduced at a suitable stage via a cross-coupling reaction.

Table 1: Potential Sequential Functionalization Steps

One-Pot Synthetic Protocols

While specific one-pot syntheses for this compound are not extensively documented, the principles of one-pot reactions can be applied to streamline the synthetic process. A hypothetical one-pot procedure could involve the careful selection of reagents and reaction conditions to facilitate multiple transformations in a single reaction vessel. This approach minimizes the need for intermediate purification steps, thereby saving time, and reducing waste.

For instance, a one-pot reaction could potentially combine the amination and methylation steps of a linear synthesis. This would require a catalytic system that is compatible with both transformations and reaction conditions that allow for the sequential or concurrent occurrence of both reactions.

Advanced Synthetic Strategies and Process Intensification

To enhance the efficiency, safety, and environmental friendliness of the synthesis of this compound, advanced synthetic strategies and process intensification techniques are being explored. These include the use of novel catalytic systems, the development of environmentally benign reaction media, and the adaptation of the synthesis to continuous flow processes.

Catalytic Systems for Nicotinate Synthesis

The synthesis of nicotinates, including this compound, can be significantly improved through the use of advanced catalytic systems. For the key cross-coupling reactions involved in introducing the amino and methyl groups, palladium-based catalysts are commonly employed. The choice of ligand in these catalytic systems is crucial for achieving high yields and selectivity.

Furthermore, research into alternative, more sustainable catalysts is ongoing. For example, the use of earth-abundant metal catalysts, such as copper or iron, is being investigated as a more cost-effective and environmentally friendly alternative to palladium. In the broader context of pyridine synthesis, heteropolyacids like Wells-Dawson heteropolyacids have been used as catalysts in multi-component condensation reactions to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar

Table 2: Comparison of Catalytic Systems for Nicotinate Synthesis

Catalyst Type Metal Ligand Advantages Disadvantages
Palladium-based Pd Phosphine-based (e.g., Buchwald ligands) High activity and selectivity High cost, potential for metal contamination
Copper-based Cu Nitrogen-based (e.g., phenanthroline) Lower cost, lower toxicity Often requires higher reaction temperatures

Solvent-Free or Environmentally Benign Synthetic Routes

A significant focus in modern organic synthesis is the reduction or elimination of hazardous organic solvents. For the synthesis of pyridine derivatives, solvent-free reaction conditions have been explored. conicet.gov.arrsc.org These reactions are often carried out by heating a mixture of the neat reactants, sometimes in the presence of a solid catalyst. conicet.gov.ar This approach not only reduces the environmental impact but can also lead to higher reaction rates and easier product isolation.

The use of triflic acid (HOTf) as a catalyst has been shown to be effective for the synthesis of pyridine derivatives under solvent-free conditions. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound, offering a greener alternative to traditional solvent-based processes.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mtak.hunih.gov The synthesis of heterocyclic compounds, including pyridines, has been successfully adapted to continuous flow systems. rsc.org

A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a series of heated reactors containing immobilized catalysts or reagents. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The development of such a process would represent a significant step towards a more efficient and sustainable manufacturing process for this important chemical intermediate. nih.govacs.org

Protecting Group Chemistry in the Synthesis of this compound

The "nicotinate" portion of the target molecule's name indicates an ester of nicotinic acid. In this case, it is a tert-butyl ester. The most significant protecting groups for carboxylic acids are esters derived from various alcohols. wikipedia.org The tert-butyl group serves as an effective protecting group for the carboxylic acid function.

The primary role of the tert-butyl ester is to prevent the carboxylic acid from undergoing reactions intended for other parts of the molecule, such as reactions involving the amino group. For instance, if the amino group were to be acylated, the unprotected carboxylic acid could interfere with the reaction. The bulky tert-butyl group provides steric hindrance, which can also influence the reactivity of adjacent functional groups.

A key advantage of the tert-butyl ester is its unique cleavage condition. While many esters are hydrolyzed under basic conditions, tert-butyl esters are stable to most nucleophiles and bases. organic-chemistry.orgorganic-chemistry.org They are, however, readily cleaved under anhydrous acidic conditions. chemistrysteps.comorganic-chemistry.org This is typically achieved using a strong acid like trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the cleavage of the C-O bond to release the highly stable tert-butyl cation, which subsequently forms isobutylene (B52900). chemistrysteps.com This orthogonal stability allows for the selective deprotection of other functional groups (e.g., a base-labile amine protecting group) while the tert-butyl ester remains intact. organic-chemistry.org

Protecting GroupInstallation MethodCleavage ConditionsStability Profile
tert-Butyl Ester Reaction with isobutylene (acid catalyst) or tert-butanolMild to strong acid (e.g., TFA, HCl) chemistrysteps.comorganic-chemistry.orgStable to base, nucleophiles, and catalytic hydrogenation organic-chemistry.org
Methyl Ester Fischer esterification (Methanol, acid catalyst)Acid or base hydrolysisLabile to both acidic and basic conditions
Benzyl (B1604629) Ester Reaction with benzyl alcohol or benzyl halideCatalytic hydrogenation (H₂, Pd/C) chemistrysteps.comStable to mild acid and base; cleaved by hydrogenolysis

The amino group at the 5-position of the pyridine ring is nucleophilic and basic, making it susceptible to a wide range of reagents, including alkylating agents and carbonyl compounds. chemistrysteps.comresearchgate.net To prevent unintended reactions at this site during synthesis, the amine must be protected. researchgate.net

One of the most common and effective strategies for protecting an amino group is to convert it into a carbamate. chemistrysteps.commasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is arguably the most widely used amine protecting group in organic synthesis. masterorganicchemistry.comyoutube.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgyoutube.com This reaction converts the nucleophilic amine into a non-nucleophilic carbamate, effectively masking its reactivity. masterorganicchemistry.com

The popularity of the Boc group stems from its robust stability across a wide variety of reaction conditions, including those involving non-acidic nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.orgpipzine-chem.com Crucially, like the tert-butyl ester, the Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.compipzine-chem.com This shared acid-lability with the tert-butyl ester means they would typically be removed simultaneously if both were present in a final deprotection step. However, in a multi-step synthesis, other amine protecting groups with different cleavage conditions (orthogonal protecting groups) might be employed.

Protecting GroupAbbreviationReagent for InstallationCommon Cleavage Conditions
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgStrong acid (e.g., TFA, HCl) chemistrysteps.commasterorganicchemistry.com
Benzyloxycarbonyl Cbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C) chemistrysteps.com
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine) organic-chemistry.orgmasterorganicchemistry.com

The selection of an appropriate amine protection strategy is fundamental. For instance, if a synthetic step required strong basic conditions, a Boc group would be suitable, whereas an Fmoc group would be cleaved. Conversely, if a reaction involved catalytic hydrogenation to reduce another part of the molecule, a Cbz group would be unsuitable as it would be simultaneously removed. chemistrysteps.com Patents describe methods for the Boc protection of various aminopyridines, underscoring the applicability of this strategy to the synthesis of molecules like this compound. google.comgoogle.com

Reactivity and Mechanistic Investigations of Tert Butyl 5 Amino 2 Methylnicotinate

Transformations Involving the Amino Group

The amino group on the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling the formation of a wide range of derivatives through reactions such as acylation, sulfonylation, and urea (B33335) formation.

Acylation Reactions (e.g., Amide Formation)

The amino group of tert-butyl 5-amino-2-methylnicotinate can readily undergo acylation to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

A general representation of this reaction is the acylation of a similar amino-substituted aromatic compound, which proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. For instance, the acylation of amino-phenyl derivatives has been well-documented, providing a model for the expected reactivity of this compound. atlantis-press.com In a typical procedure, the amino compound is dissolved in a suitable solvent like dichloromethane (B109758) (DCM), and a base such as triethylamine (B128534) is added, followed by the slow addition of the acylating agent (e.g., di-tert-butyl dicarbonate (B1257347) or Boc₂O). atlantis-press.com

Table 1: Representative Conditions for Acylation of Aromatic Amines

Acylating AgentBaseSolventTemperatureTypical Yield
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine, DMAPDichloromethane (DCM)0-40 °CHigh (e.g., 90%) atlantis-press.com
Acetyl ChloridePyridineTetrahydrofuran (THF)Room TemperatureVariable
Benzoyl ChlorideN,N-Diisopropylethylamine (DIPEA)Acetonitrile (B52724)0 °C to Room TemperatureVariable

Sulfonylation Reactions

Analogous to acylation, the amino group can be sulfonylated to form sulfonamides. This reaction typically involves treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The resulting sulfonamides are often stable, crystalline solids.

Urea and Thiourea (B124793) Formation

The amino group of this compound is a suitable nucleophile for reaction with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions generally proceed under mild conditions and are widely used in the synthesis of biologically active molecules. nih.govmdpi.commdpi.com

The formation of ureas involves the nucleophilic addition of the amine to the electrophilic carbon of an isocyanate. nih.gov Similarly, thioureas are synthesized through the reaction of the amine with an isothiocyanate. mdpi.comrsc.org

Table 2: General Conditions for Urea and Thiourea Formation

Reaction TypeElectrophileSolventTemperatureProduct
Urea FormationAlkyl or Aryl IsocyanateDichloromethane or 1,4-DioxaneRoom Temperature to 80 °C mdpi.comSubstituted Urea
Thiourea FormationAlkyl or Aryl IsothiocyanateTetrahydrofuran or AcetoneRoom TemperatureSubstituted Thiourea mdpi.com

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations. The diazotization is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, or with an organic nitrite like tert-butyl nitrite (t-BuONO) in a non-aqueous solvent. nih.govsemanticscholar.org

The resulting diazonium salt can then undergo a range of reactions, collectively known as Sandmeyer-type reactions, to introduce a variety of substituents onto the aromatic ring. nih.govnih.gov For example, treatment with copper(I) halides can replace the diazonium group with the corresponding halogen (Cl, Br). nih.gov An iodination can be achieved using potassium iodide. tcichemicals.com

Table 3: Conditions for Diazotization and Sandmeyer-Type Reactions

TransformationReagentsSolventTemperatureProduct
Diazotizationtert-Butyl Nitrite, Acid (e.g., p-TsOH)Acetonitrile0 °C tcichemicals.comAryl Diazonium Salt
IodinationPotassium Iodide (KI)Acetonitrile0 °C to 60 °C tcichemicals.com5-Iodo-2-methylnicotinate derivative
BrominationCopper(II) Bromide (CuBr₂)AcetonitrileRoom Temperature nih.gov5-Bromo-2-methylnicotinate derivative
ChlorinationAntimony Trichloride (SbCl₃)AcetonitrileNot specified nih.gov5-Chloro-2-methylnicotinate derivative

Reactions of the Nicotinate (B505614) Ester Moiety

The tert-butyl ester group is another key reactive site in the molecule, primarily susceptible to hydrolysis under acidic or basic conditions.

Ester Hydrolysis and Saponification

The tert-butyl ester of the nicotinate can be cleaved to yield the corresponding carboxylic acid. This transformation can be achieved through acid-catalyzed hydrolysis or base-mediated saponification.

Saponification, the hydrolysis of an ester using a base, is a common method. operachem.comorganicchemistrytutor.comyoutube.com The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. operachem.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. organicchemistrytutor.com Subsequent elimination of the tert-butoxide leaving group and proton transfer yields the carboxylate salt and tert-butanol. youtube.com Acidification of the reaction mixture then affords the free carboxylic acid. operachem.com

Table 4: Typical Conditions for Saponification of Esters

BaseSolvent SystemTemperatureReaction Time
Sodium Hydroxide (NaOH)Methanol/WaterRoom Temperature to Reflux operachem.comSeveral hours operachem.com
Potassium Hydroxide (KOH)Ethanol/WaterRoom TemperatureVariable
Lithium Hydroxide (LiOH)Tetrahydrofuran/Water0 °C to Room TemperatureVariable

Transamidation Reactions

The direct conversion of esters to amides, known as transamidation, is often challenging due to the low electrophilicity of the ester carbonyl and the poor leaving group ability of the alkoxide. However, catalytic methods have been developed to facilitate this transformation. For nicotinic acid derivatives, a particularly relevant strategy involves the use of a directing group to activate the amide bond for cleavage and re-formation.

Research has demonstrated a zinc-catalyzed transamidation protocol that utilizes a tert-butyl nicotinate moiety as a directing group. 5z.comacs.org In this biomimetic approach, the reaction proceeds through chelation of a zinc catalyst between the pyridine nitrogen and the carbonyl oxygen of an amide. While the primary research focuses on the cleavage of an amide bond directed by the nicotinate, the principles are applicable to the transamidation of the ester itself. The mechanism involves the coordination of the amine nucleophile to the zinc center, which facilitates a nucleophilic attack on the carbonyl carbon. acs.orgresearchgate.net

Direct catalytic amidation of esters often requires specific catalysts to proceed under mild conditions. mdpi.com Lewis acids or organocatalysts can be employed to activate the ester carbonyl towards nucleophilic attack by an amine. researchgate.netcatalyticamidation.info A catalyst-free method for the transamidation of secondary amides has also been developed using tert-butyl nitrite, which proceeds through an N-nitrosamide intermediate. rsc.org

Table 1: Representative Conditions for Catalytic Transamidation of Nicotinate Derivatives This table is based on analogous systems and illustrates typical conditions.

Catalyst Base/Additive Solvent Temperature (°C) Nucleophile Reference
Zn(OAc)₂ (20 mol%) NaOAc THF 70 α-amino esters 5z.com
L-proline (cat.) None (solvent-free) - Varies Various amines organic-chemistry.org

Reduction to Alcohols or Aldehydes

The tert-butyl ester group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing esters to primary alcohols. orgoreview.comlibretexts.orglibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol, (5-amino-2-methylpyridin-3-yl)methanol. orgoreview.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless activators like aluminum chloride are present, and even then, the reduction of pyridine carboxylic esters can be difficult. researchgate.net

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, along with carefully controlled reaction conditions. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. orgoreview.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the tetrahedral intermediate formed after the initial hydride attack. chemistrysteps.comyoutube.com At this low temperature, the collapse of the intermediate and subsequent reduction of the aldehyde product are suppressed. An aqueous workup then hydrolyzes the intermediate to afford the desired aldehyde, 5-amino-2-methylnicotinaldehyde. chemistrysteps.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When substitution does occur, it is directed to the C3 (meta) position, as attack at the C2 or C4 positions results in a destabilized resonance structure where the positive charge resides on the electronegative nitrogen atom. quora.comaklectures.com

However, the reactivity and regioselectivity of the pyridine ring in this compound are significantly altered by the existing substituents. The directing effects of these groups determine the position of substitution for an incoming electrophile.

Amino Group (-NH₂): The amino group at C5 is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. It strongly directs incoming electrophiles to the C4 (ortho) and C6 (para) positions. pearson.com

Methyl Group (-CH₃): The methyl group at C2 is a weakly activating group and an ortho-, para-director through an inductive effect. It directs incoming electrophiles to the C3 (ortho) and C6 (para) positions.

Ester Group (-COOtBu): The tert-butoxycarbonyl group at C3 is a deactivating group and a meta-director.

Halogenation Reactions

Halogenation is a key example of electrophilic aromatic substitution. The principles of regioselectivity discussed above predict that halogenation of this compound will occur preferentially at the C4 position.

Direct halogenation of aminopyridines can sometimes be complicated by side reactions, such as protonation of the ring nitrogen by the generated HX, which further deactivates the ring. acs.org However, specific methods have been developed for the efficient halogenation of substituted aminopyridines. For instance, a regioselective chlorination and bromination of 2-aminopyridines has been achieved using Selectfluor™ as an oxidant in the presence of lithium chloride (LiCl) or lithium bromide (LiBr). rsc.org This method demonstrates high regioselectivity, which is dependent on the substitution pattern of the pyridine ring. rsc.org For the target molecule, this method would be expected to yield the 4-halo derivative.

Table 2: Examples of Halogenation on Related Aminopyridine Structures

Substrate Reagents Product Position of Halogenation Reference
2-Aminopyridines Selectfluor, LiCl, DMF Chlorinated 2-Aminopyridines Varies with substrate rsc.org
2-Aminopyridines Selectfluor, LiBr, DMF Brominated 2-Aminopyridines Varies with substrate rsc.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

Displacement of Leaving Groups Adjacent to Nitrogen or Electron-Withdrawing Groups

Nucleophilic aromatic substitution (SₙAr) reactions typically occur on electron-poor aromatic rings containing a good leaving group. The pyridine ring is inherently electron-deficient and thus predisposed to SₙAr, especially when a leaving group is located at the C2, C4, or C6 positions. youtube.com

The parent molecule, this compound, does not possess a suitable leaving group for a direct SₙAr reaction. However, the C5-amino group can be chemically converted into an excellent leaving group, the diazonium group (-N₂⁺). This transformation opens up a powerful pathway for introducing a wide variety of nucleophiles onto the pyridine ring via the Sandmeyer reaction or related processes. wikipedia.orgmasterorganicchemistry.com

The process involves treating the aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr, HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt. masterorganicchemistry.com The resulting diazonium group is an exceptionally good leaving group as it departs as stable dinitrogen gas (N₂). quora.com

The subsequent substitution reaction is often catalyzed by copper(I) salts. wikipedia.org For example, treatment of the diazonium salt with CuBr or CuCl introduces a bromine or chlorine atom at the C5 position. A patent describes a procedure for the synthesis of 5-bromo-2-methylpyridine (B113479) from 5-amino-2-methylpyridine (B47470) using this exact strategy. google.com This demonstrates the viability of converting the amino group of a closely related substrate into a halogen, which can then serve as a leaving group in subsequent SₙAr or cross-coupling reactions.

Table 3: Common Sandmeyer Reactions for Substitution of an Aryl Amino Group

Reagent Nucleophile Introduced Product Type Reference
CuCl / HCl -Cl Aryl Chloride wikipedia.orgmasterorganicchemistry.com
CuBr / HBr -Br Aryl Bromide wikipedia.orgmasterorganicchemistry.com
CuCN / KCN -CN Aryl Nitrile wikipedia.orgmasterorganicchemistry.com
KI -I Aryl Iodide masterorganicchemistry.com
H₂O, heat -OH Phenol wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound, when appropriately halogenated, serves as a versatile scaffold for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. These transformations are predominantly achieved through palladium-catalyzed cross-coupling reactions, which are foundational methods in modern medicinal and materials chemistry. While specific studies detailing the cross-coupling reactions of halogenated this compound are not extensively documented, the reactivity can be inferred from established protocols for similar halogenated pyridine and aniline (B41778) derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation (if applicable to halogenated derivatives)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. beilstein-journals.org For a halogenated derivative, such as tert-butyl 5-amino-6-bromo-2-methylnicotinate, a Suzuki-Miyaura reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position.

The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The presence of both an amino group and an ester group on the pyridine ring can influence the electronic properties of the substrate, but the reaction is generally robust for a wide variety of substituted halopyridines. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Generic Bromo-Aminopyridine Derivative
ParameterConditionPurposeReference
Aryl Halidetert-Butyl 5-amino-6-bromo-2-methylnicotinate (hypothetical)Electrophilic partnerN/A
Boronic Acid/EsterArylboronic acid or pinacol (B44631) esterNucleophilic partner organic-chemistry.org
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Facilitates C-C bond formation youtube.com
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the organoboron species organic-chemistry.org
SolventDioxane/H₂O, Toluene, or DMFSolubilizes reactants and catalyst youtube.com
Temperature80-110 °CProvides activation energy youtube.com

Buchwald-Hartwig Amination for C-N Bond Formation (if applicable to halogenated derivatives)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This transformation has become a cornerstone of medicinal chemistry for constructing aryl amine motifs. researchgate.net A halogenated derivative of this compound could be coupled with a wide array of primary or secondary amines to generate more complex diaminopyridine structures.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos often being employed to facilitate the reductive elimination step, especially with challenging substrates like unprotected 2-aminopyridines. acs.orgnih.gov The reaction is typically performed under basic conditions, using bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Generic Halo-Aminopyridine
ParameterConditionPurposeReference
Aryl Halide3-Halo-2-aminopyridine derivativeElectrophilic partner nih.gov
AminePrimary or secondary alkyl/arylamineNucleophilic partner wikipedia.org
Catalyst/PrecatalystPd₂(dba)₃ or BrettPhos/RuPhos PrecatalystsFacilitates C-N bond formation nih.gov
LigandBrettPhos, RuPhos, XantphosStabilizes catalyst and promotes reaction acs.orgnih.govnih.gov
BaseNaOtBu, K₃PO₄, LiHMDSDeprotonates the amine nih.gov
SolventToluene or DioxaneAnhydrous, non-protic medium beilstein-journals.org

Sonogashira Coupling and Heck Reactions

The Sonogashira and Heck reactions provide further avenues for C-C bond formation. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst, to form substituted alkynes. researchgate.netnih.gov This reaction would allow the introduction of an alkynyl substituent onto a halogenated this compound scaffold, a valuable handle for further transformations in drug discovery. beilstein-journals.orgnih.gov

The Heck reaction, on the other hand, couples aryl or vinyl halides with alkenes to form substituted alkenes. capes.gov.br This reaction is a powerful tool for creating complex olefinic structures. Both reactions proceed via a palladium-based catalytic cycle and are compatible with a range of functional groups, including those present on the target molecule.

Role of the tert-Butyl Ester in Reaction Pathways

The tert-butyl ester group in this compound is not merely a passive protecting group; it actively influences the compound's reactivity and physical properties. Its unique characteristics play a significant role in modulating reaction outcomes, solubility, and catalyst efficiency.

Steric Hindrance and its Impact on Reactivity

The most prominent feature of the tert-butyl group is its significant steric bulk. nih.gov This bulkiness can influence reactivity in several ways. In metal-catalyzed reactions, the steric hindrance can affect the approach of the catalyst to the pyridine ring, potentially influencing regioselectivity in reactions where multiple sites are available. acs.org Furthermore, the steric demand of the tert-butyl group can disfavor certain transition states, thereby preventing side reactions. For instance, in palladium-catalyzed arylations, bulky ligands and bulky groups on the substrate are known to promote efficient reductive elimination and prevent undesirable side reactions. nih.govnih.gov The presence of the tert-butyl ester can therefore contribute to cleaner reactions and higher yields by sterically shielding the adjacent positions and influencing the conformational preference of the molecule.

Influence on Solubility and Catalytic Efficiency

The tert-butyl group is highly lipophilic, which significantly increases the solubility of the parent molecule in nonpolar organic solvents commonly used for cross-coupling reactions, such as toluene, dioxane, and THF. nih.gov Enhanced solubility is crucial for achieving homogeneous reaction conditions, which often leads to improved catalytic efficiency and more reproducible results. In contrast, corresponding methyl or ethyl esters might have lower solubility in these solvents, potentially requiring co-solvents or higher temperatures. This improved solubility profile makes tert-butyl esters advantageous in process chemistry and scale-up operations. The electronic effect of the tert-butyl group, acting as a weak electron-donating group through hyperconjugation, can also subtly modulate the electronic density of the pyridine ring, which may influence the rate of oxidative addition in palladium-catalyzed cycles. nih.gov

Table 3: Comparison of Common Alkyl Ester Properties
Ester GroupFormulaRelative Steric BulkLipophilicity (LogP, estimated)Stability to Basic Hydrolysis
Methyl-CH₃LowLowLow
Ethyl-CH₂CH₃ModerateModerateModerate
tert-Butyl-C(CH₃)₃HighHighHigh

Stability under Varied Reaction Conditions

The stability of this compound is largely dictated by the robustness of its tert-butyl ester and the reactivity of the aminopyridine core. The tert-butyl ester group is well-regarded in organic synthesis for its notable stability across a wide array of reaction conditions, which allows for considerable flexibility in synthetic strategies. fiveable.me

Generally, tert-butyl esters exhibit exceptional stability in the presence of various nucleophiles and reducing agents. thieme-connect.com This resilience is attributed to the steric hindrance provided by the bulky tert-butyl group, which effectively shields the ester's carbonyl carbon from nucleophilic attack. fiveable.me Consequently, reactions involving other parts of the molecule can often be performed without affecting the tert-butyl ester.

However, the stability of the tert-butyl ester is sensitive to acidic conditions. Deprotection, or cleavage, of the ester is readily achieved through acid-catalyzed hydrolysis. fiveable.me The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl carbocation. This process is often accomplished using acids such as trifluoroacetic acid or hydrochloric acid, typically at room temperature. The general stability of tert-butyl esters under different pH conditions can be summarized as follows:

ConditionpH Range (approximate)Stability of tert-Butyl Ester
Strongly Acidic< 1Labile
Mildly Acidic1 - 4Moderate to Low
Neutral4 - 9Stable
Basic> 9Generally Stable

Conformational Analysis and Rotational Barriers in Reaction Intermediates

The conformational flexibility of this compound and its reaction intermediates is primarily associated with the rotation around the single bonds connecting the substituents to the pyridine ring. Understanding these conformational preferences and the energy barriers to rotation is crucial for elucidating reaction mechanisms.

The rotation of the tert-butyl group itself is a key factor. While often considered to be freely rotating, there is a measurable energy barrier to this rotation, which can be influenced by the steric and electronic environment. nih.gov In aromatic systems, the interaction of the methyl groups of the tert-butyl substituent with the aromatic ring and adjacent groups can lead to distinct rotational barriers. Theoretical studies on substituted aromatic compounds have shown that the nature of other substituents (electron-donating or electron-withdrawing) can influence these barriers. nih.gov

For reaction intermediates, such as those formed during electrophilic aromatic substitution on the pyridine ring, the conformational landscape becomes even more complex. The geometry of these intermediates can significantly impact the stereochemical outcome of a reaction. For instance, the orientation of the tert-butoxycarbonyl group relative to the plane of the pyridine ring can influence the approach of incoming reagents.

A detailed conformational analysis of N-substituted pyridines has been a subject of theoretical and experimental studies. mdpi.comacs.org The rotational barriers in such systems are governed by a combination of steric hindrance and electronic effects, including resonance and electrostatic interactions. In the case of intermediates derived from this compound, the interplay between the amino, methyl, and tert-butoxycarbonyl groups will dictate the preferred conformations.

The following table presents hypothetical rotational energy barriers for key bonds in a reaction intermediate, based on values reported for analogous systems. These values are illustrative and would require specific computational or experimental determination for this exact molecule.

BondRotational Barrier (kcal/mol)Predominant Conformer Description
Pyridine-C(O)OtBu5 - 10The carbonyl group is likely to be coplanar with the pyridine ring to maximize resonance, with two stable conformers corresponding to the s-cis and s-trans orientation of the C=O and C-N bonds.
O-tBu3 - 6Rotation of the tert-butyl group itself, with staggered conformations being more stable.
Pyridine-NH22 - 5The amino group is expected to have a relatively low barrier to rotation, but specific orientations may be favored due to hydrogen bonding or steric interactions.

It is important to note that solvent effects can also play a significant role in determining conformational preferences and the magnitude of rotational barriers. mdpi.com

Applications of Tert Butyl 5 Amino 2 Methylnicotinate As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The presence of the amino and ester functionalities on the pyridine (B92270) core makes tert-butyl 5-amino-2-methylnicotinate an excellent starting material for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the ester can participate in cyclization reactions.

The synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines, is a prominent application of 2-aminonicotinate derivatives. jocpr.com These scaffolds are of considerable interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.com While specific examples utilizing this compound are not extensively documented, the general synthetic strategies for analogous compounds like ethyl 2-aminonicotinates are well-established and directly applicable.

One common approach involves the condensation of the 2-aminonicotinate with a one-carbon unit, such as formamide (B127407) or triethyl orthoformate, to construct the pyrimidine (B1678525) ring. Alternatively, reaction with isocyanates or isothiocyanates can lead to the formation of the corresponding pyrido[2,3-d]pyrimidin-4-ones or -thiones. Furthermore, acylation of the amino group followed by intramolecular cyclization is another effective method for accessing these fused systems. rsc.org

Table 1: Representative Reactions for the Synthesis of Fused Pyridine Systems from 2-Aminonicotinate Analogs

Starting Material AnalogueReagent(s)Product TypeReference
Ethyl 2-aminonicotinateUrea (B33335)Pyrido[2,3-d]pyrimidin-4-one jocpr.com
2-AminonicotinonitrileFormamide4-Aminopyrido[2,3-d]pyrimidine jocpr.com
Ethyl 2-aminonicotinatePhenyl isothiocyanate3-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dithione nih.gov
N-Cyclohexyl-4-(4-chlorophenyl)-6-cyano-2-oxo-1,2-dihydropyridine-3-carboxamideDiethyl oxalate, DMFEthyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate nih.gov

This table is illustrative and based on reactions of analogous compounds.

While direct applications of this compound in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) are not prevalent in the literature, its structural motifs can be incorporated into strategies for building such systems. The pyridine ring can be considered a heteroaromatic component within a larger polycyclic framework. Synthetic methods for PAHs often involve cyclization reactions, such as oxidative photocyclization, Diels-Alder reactions, and various cross-coupling strategies. researchgate.net

The amino and methyl groups on the pyridine ring of this compound could be functionalized to introduce moieties suitable for these cyclization reactions, thereby enabling the construction of polycyclic systems containing a pyridine unit.

This compound is a valuable precursor for the synthesis of various pyrido-annulated heterocycles, where another heterocyclic ring is fused to the pyridine core. A notable example is the synthesis of pyrido[2,3-d]pyrimidines, as discussed previously. jocpr.com Beyond this, intramolecular hetero-Diels-Alder reactions represent a powerful strategy for constructing complex annulated systems. nih.govbeilstein-journals.orgbeilstein-journals.org

For instance, the amino group of a 2-aminonicotinate derivative can be modified to incorporate a diene or dienophile, which can then undergo an intramolecular cycloaddition to form a new fused ring. This approach allows for the stereoselective synthesis of complex polycyclic structures containing the pyridopyrimidine core. nih.govbeilstein-journals.orgbeilstein-journals.org

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov DOS libraries often utilize "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. The pyridine ring is considered such a scaffold, making this compound an attractive starting point for DOS library construction. broadinstitute.org

The multiple functional groups on this compound allow for divergent reaction pathways, which is a key principle in generating skeletal diversity. nih.gov Starting from this single building block, a variety of different core structures can be synthesized by applying different reaction conditions and reagents. For example, the amino group can be diazotized and converted to a range of other substituents, or it can be used as a handle for cross-coupling reactions to introduce new carbocycles or heterocycles. The ester functionality can be hydrolyzed, reduced, or converted to an amide, each opening up new avenues for further chemical transformations and cyclizations.

By strategically combining different reactions, this compound can be used to generate complex molecular architectures. Multi-component reactions (MCRs) are particularly powerful in this context, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. organic-chemistry.org The amino and ester groups of this compound could potentially participate in MCRs to generate libraries of compounds with high molecular complexity and three-dimensional diversity, which are desirable features for biological screening. broadinstitute.org

Intermediate in the Synthesis of Advanced Chemical Scaffolds

This compound serves as a pivotal intermediate in the multi-step synthesis of elaborate chemical structures. Its utility stems from the presence of three key functional groups: a nucleophilic amino group at the 5-position, a methyl group at the 2-position which can potentially be functionalized, and a tert-butyl ester at the 3-position which can be hydrolyzed under specific conditions. This trifecta of functionalities allows for a programmed and sequential introduction of various substituents, leading to the construction of highly decorated pyridine cores.

Preparation of Functionalized Pyridine Derivatives

The core structure of this compound is a substituted pyridine, a motif of significant interest in medicinal chemistry. The amino group provides a convenient handle for a wide range of chemical transformations, enabling the synthesis of a plethora of functionalized pyridine derivatives.

One of the most powerful applications of the amino group is in transition metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. Similarly, the amino group can be transformed into a leaving group, such as a halide or a triflate, via diazotization followed by Sandmeyer or related reactions. This then opens the door for Suzuki, Stille, or Sonogashira cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents.

Furthermore, the amino group can readily undergo acylation, sulfonylation, and alkylation reactions to introduce diverse functional groups. These transformations are fundamental in modifying the electronic and steric properties of the pyridine ring, which is a key strategy in the optimization of biologically active compounds.

Table 1: Examples of Functionalization Reactions of the Amino Group

Reaction Type Reagent/Catalyst Product Type
Buchwald-Hartwig Amination Aryl halide, Pd catalyst, ligand, base 5-(Arylamino)-2-methylnicotinate
Acylation Acyl chloride or anhydride 5-Acetamido-2-methylnicotinate
Sulfonylation Sulfonyl chloride 5-Sulfonamido-2-methylnicotinate

Role in Constructing Amino-Substituted Nicotinate (B505614) Analogs

Amino-substituted nicotinates are an important class of compounds with a broad spectrum of biological activities. This compound is an ideal starting material for the synthesis of a wide range of such analogs. The reactivity of the amino group allows for the systematic variation of the substituent at the 5-position, which is a common strategy in structure-activity relationship (SAR) studies.

For example, by reacting this compound with a library of different sulfonyl chlorides, a series of 5-sulfonamido-2-methylnicotinate analogs can be rapidly generated. Similarly, a diverse set of amides can be prepared through reaction with various carboxylic acids or their derivatives. The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a range of amines to produce a library of nicotinamide (B372718) analogs.

The methyl group at the 2-position can also be functionalized, although it is generally less reactive than the amino group. For instance, it can undergo radical halogenation followed by nucleophilic substitution to introduce further diversity into the nicotinate scaffold.

Contributions to Libraries for Chemical Space Exploration (focus on structural diversity)

The exploration of chemical space is a cornerstone of modern drug discovery. The generation of diverse libraries of small molecules is essential for identifying new hits and optimizing lead compounds. This compound is an excellent scaffold for the construction of such libraries due to its inherent structural features and the ease with which it can be diversified.

The presence of multiple, orthogonally reactive functional groups allows for the generation of libraries with a high degree of structural diversity. Starting from this single building block, chemists can systematically vary the substituents at the 3, and 5-positions of the pyridine ring. This multi-directional diversification strategy leads to a rapid expansion of the accessible chemical space.

For instance, a combinatorial library can be synthesized by first reacting this compound with a set of different acyl chlorides to create a series of amides. Each of these amides can then be subjected to hydrolysis of the tert-butyl ester, followed by coupling with a library of different amines. This "two-dimensional" combinatorial approach can generate a large and structurally diverse library of compounds from a relatively small number of starting materials.

Table 2: Illustrative Combinatorial Library Synthesis

Step 1: Acylation (R1-COCl) Step 2: Ester Hydrolysis Step 3: Amide Coupling (R2-NH2) Final Product Structure
Acetyl chloride TFA or HCl Aniline (B41778) N-(5-(phenylcarbamoyl)-6-methylpyridin-3-yl)acetamide
Benzoyl chloride TFA or HCl Benzylamine N-(5-(benzylcarbamoyl)-6-methylpyridin-3-yl)benzamide

The structural diversity generated from this compound is not limited to simple substitution patterns. The functional handles can be used to introduce more complex motifs, such as other heterocyclic rings, chiral centers, and conformationally restricted elements. This ability to generate complex and diverse structures makes this compound a highly valuable tool for the exploration of novel areas of chemical space in the quest for new bioactive molecules.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the connectivity of atoms can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed count and environmental analysis of all hydrogen atoms in the molecule. For tert-Butyl 5-amino-2-methylnicotinate, the expected signals are distinct for the aromatic protons, the amino group, the pyridine-bound methyl group, and the tert-butyl ester group. The tert-butyl group typically presents as a sharp singlet due to the magnetic equivalence of its nine protons, appearing in the upfield region. The methyl group attached to the pyridine (B92270) ring will also be a singlet, but further downfield. The two protons on the aromatic pyridine ring will appear as distinct signals, likely doublets, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. The amino group protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon of the ester, which is highly deshielded and appears far downfield. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts dictated by the attached substituents. The quaternary carbon and the methyl carbons of thetert-butyl group will have characteristic shifts in the aliphatic region of the spectrum. The methyl group attached to the pyridine ring will also be observed in this upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
-C(CH₃)₃~1.55Singlet (s)-C=O~165
Ring-CH₃~2.40Singlet (s)Pyridine Ring Carbons110 - 160
-NH₂~4.0 (broad)Singlet (s, br)-C(CH₃)₃~81
Aromatic-H (C4-H)~7.20Doublet (d)-C(CH₃)₃~28
Aromatic-H (C6-H)~7.95Doublet (d)Ring-CH₃~22

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. moldb.com For this compound (molecular formula C₁₁H₁₆N₂O₂), the expected exact molecular weight is approximately 208.26 g/mol . rsc.org

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺, giving a signal at an m/z (mass-to-charge ratio) of approximately 209. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern is also diagnostic. A common and significant fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), resulting from a McLafferty-type rearrangement, which would yield a prominent fragment ion corresponding to the carboxylic acid. Another possibility is the cleavage of the tert-butyl cation (57 Da).

Table 2: Expected Mass Spectrometry Fragments for this compound

m/zAssignmentDescription
209[M+H]⁺Protonated molecular ion
153[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl ester
152[M - C₄H₈]⁺·Radical cation from loss of isobutylene
57[C₄H₉]⁺tert-Butyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching of the primary amine group typically appears as two distinct peaks in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and tert-butyl groups are found just below 3000 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the tert-butyl ester is expected around 1720-1740 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1620 cm⁻¹ region, while the N-H bending vibration may also be observed near 1600 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Alkyl (CH₃, C(CH₃)₃)C-H Stretch2850 - 2980
Ester (R-CO-OR')C=O Stretch1720 - 1740
Aromatic RingC=C and C=N Stretch1400 - 1620
Primary Amine (R-NH₂)N-H Bend~1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid, crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the crystal lattice.

To date, a public crystal structure for this compound has not been reported in major crystallographic databases. However, crystal structures for closely related substituted aminonicotinates have been determined. nih.gov Such an analysis, if performed, would provide unambiguous proof of the compound's structure and offer insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which dictate the crystal packing.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid or trifluoroacetic acid. The compound's purity is determined by the relative area of its peak in the chromatogram, detected by a UV detector (typically at a wavelength where the pyridine ring absorbs, e.g., ~254 nm).

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. It provides high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for peak identification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis, such as monitoring a chemical reaction. The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The position of the spot, represented by its retention factor (Rf), indicates its polarity and can be used to distinguish it from starting materials and byproducts.

Table 4: Typical Chromatographic Methods for Analysis

TechniqueTypical ConditionsPurpose
HPLCStationary Phase: C18; Mobile Phase: Acetonitrile/Water gradientPurity assessment, Quantification
GCCapillary column (e.g., DB-5); Temperature programmingPurity assessment, Impurity identification (with MS)
TLCStationary Phase: Silica gel; Mobile Phase: Ethyl Acetate/HexanesReaction monitoring, Qualitative purity check

Theoretical and Computational Chemistry Studies on Tert Butyl 5 Amino 2 Methylnicotinate

Electronic Structure Analysis

No published data is available for the electronic structure analysis of tert-Butyl 5-amino-2-methylnicotinate.

Density Functional Theory (DFT) Calculations

Specific DFT calculation results for this compound are not found in the public scientific literature.

HOMO-LUMO Orbital Analysis

A HOMO-LUMO analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this specific molecule are not available in published research.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

There are no available simulated FT-IR or FT-Raman spectra for this compound in the literature.

Solvent Effects on Electronic Properties

Research detailing the computational study of solvent effects on the electronic properties of this compound is not publicly available.

Reaction Mechanism Elucidation through Computational Modeling

No computational modeling studies elucidating the reaction mechanisms involving this compound have been found in the scientific literature.

Further experimental and computational research is required to characterize this compound according to the outlined parameters.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are present in the current literature, this technique would be highly applicable for studying its conformational dynamics. The tert-butyl group, in particular, can exhibit restricted rotation, and MD simulations could reveal the preferred orientations of this group relative to the plane of the pyridine (B92270) ring.

An MD simulation would involve defining a force field for the molecule, which is a set of parameters that describe the potential energy of the system. The simulation would then solve Newton's equations of motion for all atoms in the system over a period of time, providing a trajectory of the molecule's conformational changes. Analysis of this trajectory could reveal stable conformers and the energy barriers between them. Such studies have been conducted on other molecules containing tert-butyl groups to understand their dynamic behavior in solution. rsc.org

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are primarily used to predict the biological activity of compounds. However, these methods can also be adapted to predict chemical reactivity and physical properties based on structural features.

For this compound, a cheminformatics approach could be used to compare its structural and electronic properties to a database of known compounds to predict its reactivity. Descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic descriptors derived from quantum chemical calculations (e.g., HOMO and LUMO energies) could be used to build a predictive model.

For instance, the electronic properties of the amino and methyl substituents on the pyridine ring will significantly influence its reactivity. The amino group is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the methyl group is a weakly activating group. Cheminformatics tools can quantify these effects and predict the most likely sites of reaction on the molecule. While QSAR studies often focus on biological interactions, the underlying principles of correlating structure with properties are broadly applicable in computational chemistry. researchgate.netrti.org

Future Research Directions and Unexplored Potential

Development of Novel Stereoselective Synthetic Routes

The creation of enantiomerically pure compounds is crucial in medicinal chemistry. While tert-Butyl 5-amino-2-methylnicotinate is achiral, its functional groups offer handles for transformations that can create chiral centers. Future research could focus on the development of novel stereoselective routes originating from this scaffold.

One promising area is the asymmetric dearomatization of the pyridine (B92270) ring. acs.org Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successful for other pyridine derivatives, could be adapted to provide enantioenriched 3-substituted tetrahydropyridines. acs.org This would transform the flat, aromatic starting material into a three-dimensional structure with defined stereochemistry, a valuable step in the synthesis of complex bioactive molecules. acs.org Exploring biocatalytic approaches, for instance using amine oxidases and ene-imine reductases, could also lead to stereo-defined piperidine (B6355638) structures derived from the nicotinate (B505614) precursor. acs.org

Table 1: Potential Stereoselective Transformations

Transformation Type Potential Catalyst/Method Target Product Class
Asymmetric Dearomatization Rhodium-catalyzed reductive Heck reaction Enantioenriched Tetrahydropyridines
Biocatalytic Reduction Amine oxidase/ene imine reductase cascade Stereo-defined Piperidines
Asymmetric C-H Functionalization Chiral transition metal catalysts Chiral pyridine derivatives

Investigation of Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. The pyridine motif itself is a well-established scaffold in organocatalysis. consensus.appresearchgate.net Future studies could investigate this compound and its derivatives as potential organocatalysts. The nitrogen atom's basicity and the steric and electronic environment provided by the substituents could be tuned to catalyze a variety of transformations. consensus.app

Conversely, organocatalytic methods could be applied to modify the compound itself. For instance, a light-driven organocatalytic platform could enable the functionalization of the pyridine ring through the generation of pyridinyl radicals, allowing for the formation of new carbon-carbon bonds under mild conditions. acs.org Research into asymmetric cycloaddition and dearomatization reactions, catalyzed by chiral organic molecules, could also yield valuable, optically active derivatives. researchgate.net

Exploration of Sustainable Synthetic Methodologies

"Green chemistry" principles are increasingly important in chemical synthesis. Future research should focus on developing more environmentally friendly methods for synthesizing and functionalizing this compound. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as has been demonstrated for other pyridine derivatives. acs.orgnih.gov

One-pot multicomponent reactions represent another key area for sustainable synthesis. nih.govresearchgate.net Designing a convergent synthesis where multiple starting materials react in a single step to form a complex derivative of this compound would improve atom economy and reduce waste from intermediate purification steps. nih.gov The exploration of greener solvents, such as water or ethanol (B145695), and the development of solvent-free reaction conditions are also critical avenues for future investigation. nih.govresearchgate.net Additionally, adapting processes that utilize raw materials from renewable sources, like glycerol, could offer sustainable routes to pyridine-based compounds. researchgate.net

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling high-throughput screening and optimization. nih.gov Integrating the synthesis of this compound and its derivatives into automated platforms could rapidly generate libraries of novel compounds for biological evaluation. researchgate.netresearchgate.net

Future work could involve developing standardized reaction protocols compatible with automated systems. Cartridge-based systems, which contain pre-packaged reagents for specific transformations like heterocycle formation or reductive amination, could be designed for reactions involving this nicotinate. youtube.com Such systems simplify the reaction setup and workup, making the synthesis more efficient and reproducible. nih.gov This approach would be particularly beneficial for medicinal chemists, allowing for the rapid creation of compound libraries to accelerate the discovery of new therapeutic agents. researchgate.net

Discovery of Novel Reactivity Patterns

The unique arrangement of amino, methyl, and tert-butyl ester groups on the pyridine ring of this compound suggests a rich and potentially unexplored reactivity. Future research should aim to discover novel transformations that exploit the interplay of these functional groups.

For example, photochemical organocatalytic methods could be used to functionalize the pyridine ring with radicals derived from allylic C-H bonds, creating new C(sp²)–C(sp³) bonds. acs.org Another area of interest is the development of modular synthetic methods, such as cascade reactions involving copper-catalyzed cross-coupling followed by electrocyclization and oxidation, which have been used to create highly substituted pyridines from other precursors. nih.gov Investigating redox-neutral condensation reactions, synergistically catalyzed by a copper(I) salt and a secondary amine, could also provide a modular synthesis for a variety of substituted pyridines under mild conditions. organic-chemistry.org

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. Advanced computational studies on this compound can offer deep insights into its electronic structure, reactivity, and the potential outcomes of various reactions.

Density Functional Theory (DFT) calculations can be employed to investigate geometric and electronic structures, heats of formation, and bond dissociation energies. researchgate.net Such studies can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes. nih.gov For instance, DFT methods have been successfully used to determine the pKa values of pyridine derivatives, which is crucial for understanding their reactivity in acid-base catalyzed reactions. bas.bg Furthermore, computational modeling can be used to study reaction mechanisms and transition states, helping to rationalize observed selectivity and to design more efficient catalysts for stereoselective transformations. nih.govtjnpr.org

Table 2: Potential Computational Research Areas

Computational Method Research Focus Potential Outcome
Density Functional Theory (DFT) Electronic structure and pKa prediction Understanding of reactivity and acid-base properties
Molecular Docking Interaction with biological targets In silico screening for potential bioactivity
Transition State Modeling Reaction mechanism analysis Rational design of catalysts and reaction conditions
Quantum Chemical Parameters Calculation of properties (e.g., electrophilicity) Prediction of reaction outcomes and selectivity

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 5-amino-2-methylnicotinate, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves tert-butyl carbamate protection via Boc anhydride (di-tert-butyl dicarbonate, Boc₂O) under basic conditions. Key steps include:

Amination : React 5-nitro-2-methylnicotinic acid with a reducing agent (e.g., H₂/Pd-C) to yield 5-amino-2-methylnicotinic acid.

Esterification : Treat the intermediate with tert-butyl alcohol and a coupling agent (e.g., DCC/DMAP) to form the tert-butyl ester.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Optimal conditions:

  • Temperature : 0–25°C for Boc protection to minimize side reactions.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification .
Synthetic StepReagents/ConditionsYield RangeReference
Boc ProtectionBoc₂O, DCM, RT70–85%
EsterificationDCC, DMAP, THF60–75%

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., 5-amino group at δ 6.8–7.2 ppm; tert-butyl singlet at δ 1.4 ppm) .
  • IR Spectroscopy : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]⁺ .

Advanced: How can researchers resolve contradictions between computational predictions and experimental structural data?

Methodological Answer:

Validate Computational Models : Compare DFT-optimized geometries with X-ray crystallography data (if available). Adjust basis sets (e.g., B3LYP/6-31G*) to match experimental bond lengths .

Dynamic Effects : Use molecular dynamics simulations to account for solvent interactions or conformational flexibility .

Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity in solution) .

Advanced: What strategies minimize side reactions during tert-butyl carbamate protection?

Methodological Answer:

  • Low-Temperature Reaction : Conduct Boc protection at 0°C to reduce nucleophilic substitution at the tert-butyl group .
  • Protecting Group Compatibility : Use orthogonal protection (e.g., Fmoc for amines) if multiple reactive sites exist .
  • Workup Optimization : Quench excess Boc₂O with aqueous NaHCO₃ to prevent carbamate hydrolysis .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Stability : Store at –20°C in airtight containers to prevent hydrolysis .
  • Reactivity : Avoid strong acids/bases; tert-butyl esters degrade under acidic conditions (e.g., TFA) .
  • PPE : Use nitrile gloves, lab coat, and fume hood during synthesis .

Advanced: How do kinetic studies optimize multi-step syntheses?

Methodological Answer:

  • Rate-Limiting Step Identification : Use HPLC to monitor intermediate formation (e.g., amine vs. ester steps) .
  • Activation Energy Analysis : Vary temperature (Arrhenius plots) to determine optimal conditions for slow steps .

Basic: What biological activities are reported for derivatives of this compound?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays) .
  • Enzyme Inhibition : Assess IC₅₀ values against kinases using fluorescence-based assays .

Advanced: Which computational approaches predict reactivity in novel reactions?

Methodological Answer:

  • Fukui Function Analysis : Identify nucleophilic/electrophilic sites for functionalization .
  • Transition State Modeling : Use QM/MM methods to simulate reaction pathways (e.g., nucleophilic aromatic substitution) .

Basic: How should researchers approach purification of this compound?

Methodological Answer:

  • Solvent System : Hexane/EtOAc (3:1) for column chromatography .
  • Recrystallization : Use tert-butyl methyl ether (TBME) for high-purity crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.